
2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
- This compound may have applications in various fields due to its unique structure.
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(3-methylphenyl)acetamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anti-inflammatory).
Industry: Evaluate its use in materials science (e.g., polymers, coatings).
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its therapeutic potential.
- Molecular Formula : C₆H₈ClNO₃S
- Molecular Weight : 209.65 g/mol
- CAS Number : 1384428-22-1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives and acetamides. The synthetic pathway generally includes:
- Formation of the thiophene ring.
- Introduction of the chloro and dioxo groups.
- Final acetamide formation through acylation reactions.
Analgesic Activity
Recent studies have highlighted the analgesic properties of related compounds in the acetamide class. For instance, a study on derivatives of 2-chloro-N,N-diphenylacetamide demonstrated significant analgesic effects when evaluated against standard drugs like diclofenac sodium .
The binding affinities of these compounds to cyclooxygenase enzymes (COX-1 and COX-2) were assessed using molecular docking studies, revealing potential for development as analgesics.
Compound | Binding Energy (kcal/mol) | Interaction Residues |
---|---|---|
Diclofenac | -7.4 | TYR |
AKM-1 | -8.8 | ARG |
AKM-2 | -9.0 | ARG, TYR |
AKM-3 | -9.0 | ARG |
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial properties against various pathogens. The presence of the thiophene ring is often associated with enhanced antimicrobial efficacy, making it a valuable scaffold in drug design .
Antiviral and Antitubercular Properties
Research indicates that acetamide derivatives exhibit antiviral and antitubercular activities. These compounds have been evaluated for their ability to inhibit viral replication and bacterial growth, suggesting a broad spectrum of biological activity .
Study on Analgesic Activity
In a comparative study, AKM-2 demonstrated superior analgesic activity compared to diclofenac in an in vivo hot plate model. The results indicated a significant reduction in pain response, validating its potential as an analgesic agent .
Molecular Docking Studies
Molecular docking studies performed on various derivatives indicated that modifications on the acetamide moiety can significantly affect binding affinity and selectivity towards COX enzymes. This suggests that systematic structural optimization could lead to more effective analgesics .
Properties
Molecular Formula |
C13H14ClNO3S |
---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C13H14ClNO3S/c1-10-3-2-4-11(7-10)15(13(16)8-14)12-5-6-19(17,18)9-12/h2-7,12H,8-9H2,1H3 |
InChI Key |
TWUSRKKINPEQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCl |
Origin of Product |
United States |
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